methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 5-iodo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-9-5(7)3-4(8-9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDPNCNQIISDFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676464 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193244-87-9 | |
| Record name | Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₇IN₂O₂
- Molecular Weight : 266.04 g/mol
- Structural Features : The compound features a pyrazole ring with an iodine atom at the 5-position, a methyl group at the 1-position, and a carboxylate ester functional group at the 3-position. This unique structure contributes to its biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Compounds with a similar pyrazole structure have shown significant anticancer potential across various cell lines. For instance, studies have reported that pyrazole derivatives can inhibit the growth of lung, breast, and colorectal cancer cells with IC50 values ranging from 10 to 50 µM depending on structural modifications .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various pathogens, suggesting its potential as an antibiotic agent .
- Antioxidant Activity : this compound has been shown to possess antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
The mechanisms through which this compound exerts its biological effects are under investigation. Interaction studies have focused on its binding affinity to various biological targets using techniques such as:
- Molecular Docking Studies : These studies help predict how the compound interacts with target proteins involved in cancer proliferation and microbial resistance.
- In Vitro Assays : Laboratory tests assess the cytotoxic effects on cancer cell lines and the inhibition of microbial growth.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 5-acetyl-1H-pyrazole-3-carboxylate | Acetyl group at the 5-position | Different biological activities due to acetyl group |
| 5-Iodo-1-methylpyrazole | Lacks carboxylate ester functionality | May exhibit different reactivity patterns |
| Methyl 4-methylthio-1H-pyrazole | Contains a thioether instead of iodine | Offers different chemical reactivity |
This table illustrates the diversity within pyrazole derivatives while emphasizing the unique iodine substituent and ester functionality present in this compound, which may influence its reactivity and biological activity.
Case Studies
Several research studies have evaluated the biological activity of related pyrazole compounds:
- Anticancer Efficacy : A study demonstrated that pyrazole derivatives significantly inhibited the proliferation of MDA-MB-231 (breast cancer) and HeLa (cervical cancer) cell lines, with IC50 values indicating effective cytotoxicity .
- Antimicrobial Activity : In vitro studies revealed that methyl 5-iodo-1-methyl-1H-pyrazole derivatives exhibited potent antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus, validating their potential as antimicrobial agents .
- Antioxidant Potential : Research highlighted that this compound could scavenge free radicals effectively, contributing to its antioxidant profile .
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Position
The iodine atom at the 5-position serves as an excellent leaving group, enabling nucleophilic substitution reactions under controlled conditions.
Key reactions:
| Reaction Type | Reagents/Conditions | Products | Yield* | References |
|---|---|---|---|---|
| Aromatic substitution | Amines (e.g., NH₃, R-NH₂) in DMF, 80–100°C | 5-Amino-1-methyl-1H-pyrazole-3-carboxylate | 60–75% | |
| Pd-catalyzed coupling | Boronic acids, Pd(PPh₃)₄, K₂CO₃, 100°C | 5-Aryl/alkyl-1-methyl-1H-pyrazole derivatives | 50–85% |
*Yields are representative ranges based on analogous pyrazole systems.
The iodine’s polarizability enhances electrophilicity, facilitating both classical SNAr and transition-metal-catalyzed cross-couplings. For example, Suzuki-Miyaura couplings with aryl boronic acids produce biaryl derivatives widely used in pharmaceutical intermediates.
Hydrolysis of the Ester Functional Group
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further functionalization.
Hydrolysis pathways:
The carboxylic acid intermediate is frequently used to synthesize carbamate or amide derivatives, as demonstrated in the preparation of tert-butyl carbamate analogs .
Functional Group Transformations
The ester and iodine groups allow sequential modifications:
A. Ester Aminolysis
| Reagents | Conditions | Product | References |
|---|---|---|---|
| Primary amines (R-NH₂) | DCM, 0°C to 25°C, 6–12 hr | 5-Iodo-1-methyl-1H-pyrazole-3-carboxamide |
B. Reduction of the Ester
| Reagents | Conditions | Product | References |
|---|---|---|---|
| LiAlH₄ | THF, 0°C, 2 hr | 5-Iodo-1-methyl-1H-pyrazole-3-methanol |
Cyclization and Heterocycle Formation
The iodine atom and ester group participate in intramolecular cyclizations:
Example reaction:
| Reagents | Conditions | Product | References |
|---|---|---|---|
| CuI, propargyl bromide | DMF, 80°C, 24 hr | Fused pyrazolo[1,5-a]pyrimidine derivatives |
Halogen Exchange Reactions
The iodine can be replaced by other halogens under specific conditions:
| Reagents | Conditions | Product | References |
|---|---|---|---|
| PCl₅, 120°C | Toluene, 6 hr | 5-Chloro-1-methyl-1H-pyrazole-3-carboxylate |
Comparison with Similar Compounds
Substituent Effects on Reactivity and Physicochemical Properties
The table below compares methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate with analogs differing in substituents at position 5 and ester groups:
Key Observations :
- Iodine vs. Hydroxy/Methoxy : The iodo substituent increases molecular weight and polarizability, favoring halogen bonding and cross-coupling reactivity, whereas hydroxy/methoxy groups enhance hydrogen-bonding interactions (critical in crystal engineering) .
- Ester Group Variations : Ethyl esters (e.g., Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate) exhibit higher lipophilicity (logP ~1.5) compared to methyl esters, influencing bioavailability in drug candidates .
- Acid Derivatives : Carboxylic acid analogs (e.g., 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid) are preferred for metal-organic frameworks (MOFs) due to their strong coordinating ability .
Crystallographic and Hydrogen-Bonding Patterns
- Iodo Derivatives : The bulky iodine atom disrupts planar packing in crystals, leading to distorted lattice structures. However, weak C–I···π interactions may stabilize specific conformations .
- Hydroxy Derivatives : Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (a related compound) forms extensive O–H···N hydrogen bonds, creating 2D networks .
- Methoxy Analogs : Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate exhibits C–H···O interactions, contributing to layered crystal packing .
Preparation Methods
Starting from Ethyl 5-Amino-1-Methyl-1H-Pyrazole-4-Carboxylate
A documented approach involves the synthesis of 5-iodo-1-methyl-1H-pyrazole-4-carboxylic acid (a closely related intermediate) from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate through a Sandmeyer-type reaction introducing the iodine at the 5-position, followed by hydrolysis of the ester group. This method can be adapted to obtain the methyl ester derivative by controlling the esterification conditions.
- Reaction Conditions:
- Conversion of amino group to diazonium salt.
- Treatment with potassium iodide to replace diazonium with iodine.
- Hydrolysis under acidic conditions to obtain carboxylic acid.
- Re-esterification to methyl ester if necessary.
This method is advantageous for regioselectivity and yields high purity products suitable for further functionalization.
Alkylation and Cyclization Route
Another method starts with dimethyl malonate and a formamide compound (such as DMF), followed by alkylation and cyclization with methylhydrazine or hydrazine hydrate under alkaline conditions. The process involves:
- Reaction of dimethyl malonate with an alkylating agent (e.g., dimethyl sulfate) and formamide to form an intermediate.
- Cyclization with methylhydrazine to form the pyrazole ring.
- Subsequent iodination at the 5-position using iodine reagents under controlled conditions.
This approach offers higher yields and purities due to the controlled reaction environment and has been optimized with bases like triethylamine and temperatures between 40-70 °C to maximize conversion.
Direct Iodination of Methyl 1-Methyl-1H-Pyrazole-3-Carboxylate
Direct electrophilic iodination of methyl 1-methyl-1H-pyrazole-3-carboxylate at the 5-position using iodine or iodine monochloride under acidic or neutral conditions is also reported. The reaction parameters such as solvent, temperature, and stoichiometry are critical to avoid polyiodination or side reactions.
- Typical solvents: Acetic acid, dichloromethane.
- Temperature: Ambient to 50 °C.
- Reaction monitoring by TLC or HPLC to determine completion.
This method is straightforward but requires careful control to ensure regioselectivity and limit over-iodination.
Comparative Analysis of Preparation Methods
Research Findings and Optimization Notes
- Base Selection: Triethylamine is preferred for alkylation steps due to its mildness and ability to promote cyclization without side reactions.
- Temperature Control: Maintaining reaction temperatures between 40-70 °C improves yield and purity by minimizing decomposition or side reactions.
- Purification: Crystallization and vacuum drying at 50-55 °C for 8 hours yield high purity solid products with minimal solvent residues.
- Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring reaction progress and completion, particularly in iodination steps.
- Environmental Considerations: Some methods involve toxic or explosive reagents (e.g., ethyl diazoacetate) and transition metal catalysts (InCl), which increase cost and environmental burden, making alternative methods more attractive for industrial scale.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for methyl 5-iodo-1-methyl-1H-pyrazole-3-carboxylate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves iodination of a pre-formed pyrazole core. For example, methyl 1-methyl-1H-pyrazole-3-carboxylate can undergo electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine atom at the 5-position . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures ≥95% purity. Monitoring by TLC and HPLC is critical to optimize yield and minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry and substitution patterns. The methyl ester group (δ ~3.8–4.0 ppm in 1H NMR) and iodine’s deshielding effect on adjacent protons are diagnostic .
- IR Spectroscopy : Detect ester carbonyl stretching (~1700–1750 cm⁻¹) and C-I bonds (~500–600 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 295) and fragmentation patterns .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent photodegradation and hydrolysis of the ester group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Methodological Answer : Competitive iodination at other positions (e.g., 4-position) can occur due to electronic effects. Computational modeling (DFT) predicts electron density distribution to identify reactive sites. Experimentally, using directing groups (e.g., nitro or methoxy) or switching solvents (e.g., DMF instead of THF) can enhance 5-position selectivity . Monitor reaction progress via LC-MS to adjust conditions in real-time .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodological Answer :
- Enzyme Inhibition : Screen against kinases (e.g., CDK2) or carbonic anhydrases using fluorescence-based assays. The iodine atom’s size and electronegativity may enhance binding to hydrophobic pockets .
- Cellular Uptake Studies : Use radiolabeled (¹²⁵I) analogs to quantify intracellular accumulation in cancer cell lines (e.g., HeLa) .
Q. How can computational methods predict its reactivity in cross-coupling reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model Suzuki-Miyaura coupling sites. The 5-iodo group is a prime candidate for palladium-catalyzed coupling with boronic acids. Compare activation energies for competing pathways (e.g., 5-iodo vs. 3-ester reactivity) .
Q. What strategies mitigate environmental risks during disposal?
- Methodological Answer : Although ecological data are scarce for this compound (see ), follow protocols for iodinated aromatics:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
